Technical Guide: 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7)
Technical Guide: 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-2-(2-nitrovinyl)benzene is a fluorinated nitroalkene with the CAS number 399-25-7. This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural features, namely the fluorine atom and the nitrovinyl group on a benzene ring, impart unique reactivity and potential biological activity, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]
The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The nitrovinyl group, a potent electron-withdrawing moiety, renders the double bond susceptible to nucleophilic attack, a key reaction in various synthetic transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Fluoro-2-(2-nitrovinyl)benzene.
Chemical and Physical Properties
1-Fluoro-2-(2-nitrovinyl)benzene, with the molecular formula C₈H₆FNO₂, has a molecular weight of approximately 167.14 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [3] |
| Molecular Weight | 167.14 g/mol | [3] |
| CAS Number | 399-25-7 | [3] |
| Systematic Name | 1-fluoro-2-[(E)-2-nitroethenyl]benzene | [3] |
| Synonyms | 2-Fluoro-β-nitrostyrene, o-Fluoro-β-nitrostyrene | [3] |
| Appearance | Pale yellow solid | |
| Boiling Point | 254.5 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.276 g/cm³ (Predicted) | [3] |
| Flash Point | 107.7 °C (Predicted) | [3] |
| Polar Surface Area | 45.82 Ų | [3] |
Synthesis
The most common and direct method for the synthesis of 1-Fluoro-2-(2-nitrovinyl)benzene is the Henry reaction (also known as the nitroaldol reaction). This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 2-fluorobenzaldehyde is reacted with nitromethane.
Experimental Protocol: Henry Reaction
This protocol is adapted from established procedures for the synthesis of related fluorinated β-nitrostyrenes.[4]
Materials:
-
2-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add nitromethane (1.2 to 1.5 equivalents) to the solution.
-
Add ammonium acetate (approximately 1 equivalent) as a catalyst.
-
Heat the reaction mixture to reflux (around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly add deionized water to the reaction mixture, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be employed for higher purity.
-
Dry the purified product under vacuum to yield 1-Fluoro-2-(2-nitrovinyl)benzene as a pale yellow solid.
Synthesis Workflow
Spectroscopic Data (Predicted and Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons and the aromatic protons. The vinyl protons, being part of a conjugated system, would appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The coupling constant between these protons would be indicative of the trans configuration. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR (Predicted): The carbon NMR spectrum would show eight distinct signals. The carbons of the nitrovinyl group would be in the range of δ 130-150 ppm. The aromatic carbons would also be influenced by the fluorine substituent, with the carbon directly attached to the fluorine showing a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Fluoro-2-(2-nitrovinyl)benzene is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~1640 | C=C stretch (alkene) |
| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |
| ~1250 | C-F stretch |
| ~970 | C-H bend (trans-alkene) |
This data is based on typical values for similar nitroalkenes and fluorinated aromatic compounds.[5]
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 167. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the aromatic ring.
Applications in Drug Development
While specific applications of 1-Fluoro-2-(2-nitrovinyl)benzene in the synthesis of marketed drugs are not extensively documented, its structural motifs are of high interest in medicinal chemistry.
Precursor for Active Pharmaceutical Ingredients (APIs)
The nitrovinyl group is a versatile functional group that can be transformed into various other functionalities. For instance, reduction of the nitro group can yield a primary amine, a common functional group in many APIs. The double bond can also participate in various addition and cycloaddition reactions, allowing for the construction of complex molecular scaffolds. The presence of the fluorine atom can enhance the pharmacological properties of the final compound.[2]
Potential Biological Activity
Fluorinated β-nitrostyrenes have been investigated for their antimicrobial properties. Studies on related compounds have shown that the presence of a fluorine atom on the aromatic ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][6] The electron-withdrawing nature of the nitrovinyl group makes these compounds potential Michael acceptors, which can react with nucleophilic residues in biological targets like enzymes and proteins.[6]
Logical Relationship in Drug Discovery
Safety and Handling
1-Fluoro-2-(2-nitrovinyl)benzene is classified as harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Conclusion
1-Fluoro-2-(2-nitrovinyl)benzene is a valuable and versatile building block in organic synthesis with significant potential in the field of drug discovery. Its synthesis via the Henry reaction is straightforward, and its functional groups offer multiple avenues for further chemical transformations. The presence of both a fluorine atom and a nitrovinyl group makes it an attractive scaffold for the development of new therapeutic agents, particularly in the area of antimicrobial research. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
